3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The presence of the indole group suggests that this compound might have interesting biological activities, as indole is a core structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the 3-chlorophenyl group, and the formation of the pyrimidoindole core. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The compound would likely exhibit a combination of aromatic and aliphatic character, with potential for interesting electronic and steric interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the various aromatic rings could contribute to its stability .Scientific Research Applications
Antiviral Applications
The indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral activities . These activities are particularly effective against a range of RNA and DNA viruses, including influenza and Coxsackie B4 virus. The presence of the piperazine ring, which is known for its use in antiviral drugs, could potentially enhance the efficacy of this compound in antiviral research.
Anti-inflammatory Applications
Indole derivatives are also known for their anti-inflammatory properties . The compound’s ability to modulate inflammatory responses could be valuable in the development of new anti-inflammatory agents. This could be particularly useful in the treatment of chronic inflammatory diseases.
Anticancer Applications
The structural complexity of the compound suggests potential applications in cancer research. Indole derivatives have been explored for their anticancer properties, with some compounds showing inhibitory effects on tumor growth . Research into this compound could focus on its potential as a novel chemotherapeutic agent.
Anti-HIV Applications
Indole derivatives have been evaluated for their anti-HIV activities, with some showing promising results . The compound’s structure could be conducive to interacting with HIV-related proteins, potentially leading to new treatments for HIV infection.
Neuroprotective Applications
Piperazine derivatives are known to have neuroprotective effects and are being studied for the treatment of neurodegenerative diseases . The compound’s piperazine moiety could be leveraged in research aimed at developing drugs to protect neuronal health.
Antibacterial Applications
The compound’s structural features suggest potential antibacterial applications. Indole derivatives have been shown to possess antibacterial properties, which could be harnessed in the development of new antibiotics to combat resistant bacterial strains .
Mechanism of Action
Target of Action
The compound, 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one, is a complex molecule that likely interacts with multiple targetsIt is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that piperazine derivatives, which this compound is a part of, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Indole derivatives have been found to exhibit notable cytotoxicity in certain cell lines .
Future Directions
The future research directions for this compound could be vast, given the wide range of biological activities exhibited by piperazine and indole derivatives. Potential areas of interest could include exploring its pharmacological activities, optimizing its synthesis, and investigating its mechanism of action .
properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3S/c1-33-17-5-6-19-18(14-17)21-22(26-19)23(32)30(24(34)27-21)8-7-20(31)29-11-9-28(10-12-29)16-4-2-3-15(25)13-16/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSMIROPSJZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C2=NC(=S)N(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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